ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H28N2O3S2 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is 504.15413511 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Heterocyclic Synthesis : Research has focused on the synthesis of novel perianellated tetracyclic heteroaromatics, including derivatives of thieno[3,2-c]quinolines. These compounds are synthesized through a series of reactions involving primary amines, triethyl orthoformate, and specific synthons like ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate. Such processes yield compounds with potential for further chemical modification and study in various scientific fields (Mekheimer et al., 2005).
Organocatalyzed Reactions : Another research application involves organocatalyzed reactions under aqueous conditions, demonstrating efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This showcases the compound's relevance in facilitating novel synthetic pathways in green chemistry (Abaee & Cheraghi, 2013).
Potential Applications in Material Science
Dye-Sensitized Solar Cells (DSSCs) : Research into thieno[3,4-b]thiophene-based organic dyes, including ethyl thieno[3,4-b]thiophene-2-carboxylate derivatives, for use in dye-sensitized solar cells (DSSCs), highlights the potential application of such compounds in renewable energy technologies. These studies explore the optical properties and efficiency of these compounds in converting solar energy to electrical energy (Chen et al., 2012).
Advanced Functional Materials
Fluorescent Dipoles : The synthesis of mesomeric betaines, constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, demonstrates the application of similar compounds in developing fluorescent materials. These materials exhibit unique optical properties, making them suitable for use in various technological applications, including sensors and imaging (Smeyanov et al., 2017).
Properties
IUPAC Name |
ethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-19-11-6-4-5-7-13-23(19)35-27(25)30-26(31)20-16-22(24-15-14-17(2)34-24)29-21-12-9-8-10-18(20)21/h8-10,12,14-16H,3-7,11,13H2,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBEZIMZJNSJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366748 | |
Record name | ST50915385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5695-28-3 | |
Record name | ST50915385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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